molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No. B140894
CAS RN: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
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Description

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a chemical compound used as a radical initiator in various polymerization processes. It is known for its ability to decompose thermally, which makes it suitable for initiating polymerization reactions at elevated temperatures. The compound has been utilized in the synthesis of high-molecular-weight polymers and has been studied for its kinetics and transfer studies in polymerization reactions .

Synthesis Analysis

The synthesis of ACVA involves the oxidation of 4,4'-hydroazobis(4-cyanovaleric acid) with sodium chlorate in the presence of hydrogen bromide. The precursor, 4,4'-hydroazobis(4-cyanovaleric acid), is synthesized through the reaction of levulinic acid with sodium cyanide and hydrazine. Optimal conditions for the synthesis include low temperatures for the cyanation reaction and slightly higher temperatures for the oxidation reaction, with a controlled pH value to maximize yield, which can reach up to 87.5% .

Molecular Structure Analysis

The molecular structure of ACVA and its derivatives has been confirmed through various spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been used to establish the structure of bifunctional initiators derived from ACVA, confirming the presence of azo, cyano, and peroxide functional groups .

Chemical Reactions Analysis

ACVA is primarily used as an initiator for the polymerization of different monomers. It has been employed in the aqueous polymerization of acrylamide, where its molecular weights and transfer constants to various compounds were evaluated . Additionally, ACVA has been used in the solution polymerization of vinyl acetate to produce high-molecular-weight poly(vinyl alcohol) with high yield . The compound's decomposition kinetics have been studied, showing a strong temperature dependence and first-order kinetics in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ACVA, such as its decomposition kinetics and efficiency as an initiator, are crucial for its application in polymerization processes. The thermal decomposition of ACVA follows first-order kinetics, with a significant temperature dependence and an activation energy of 132.9 ± 1.1 kJ mol⁻¹ . The rate of decomposition is not significantly affected by changes in ionic strength or pH, and the presence of organic compounds may enhance the decomposition rate . The efficiency of ACVA as an initiator has been demonstrated in the polymerization of diene hydrocarbons, where the rate constants of decomposition and initiation efficiency were calculated .

Scientific Research Applications

Applications in Polymer Chemistry

  • Polymerization Initiator : It serves as a free radical initiator in polymerization processes. This role is evident in various studies, such as the bulk polymerization of diethyleneglycol diacrylate (Thakur, Banthia, & Maiti, 1995), and the radical polymerization of butadiene and isoprene (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).

  • Particle Size Control in Polymerization : In the emulsion polymerization of styrene, 4,4'-Azobis(4-cyanovaleric acid) is used to control the size of polymeric particles (Yamamoto, Kawaguchi, & Takahashi, 2016).

  • Solution Polymerization Studies : Its use in aqueous solution polymerization of acrylamide, for studying kinetics and transfer constants, is another significant application (Fanood & George, 1988).

  • Preparation of Encapsulating Resins : It has been used to prepare low molecular weight liquid prepolymers suitable for encapsulating resins (Reed, 1972).

Other Applications

  • Chemical Synthesis : The compound has been synthesized and characterized for various applications, demonstrating its relevance in synthetic chemistry (Zhang Zhi-de, 2008).

  • MOF/Polymer Hybrids : It is used in the creation of MOF/polymer hybrids, suitable for active protective clothing and filters (Pander et al., 2023).

  • Carbon Nanotube Research : It assists in the disentanglement of bundled multi-walled carbon nanotubes, which has implications for electronic devices and biocomputers (Son et al., 2017).

  • Polymer Microspheres Preparation : It's used to prepare polymer microspheres that are responsive to external stimuli (Kitano & Kawabata, 1996).

  • Graft Polymerization on Carbon Black : It's involved in graft polymerization of vinyl monomers on carbon black surfaces, indicating its versatility in surface chemistry (Fujiki, Tsubokawa, & Sone, 1988).

  • Nanocomposite Material Development : Its use in the emulsion polymerization of acrylic monomers with CeO2 nanoparticles has led to the development of novel nanocomposite materials (Aguirre et al., 2014).

Safety And Hazards

ACPA is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of NOx . It is classified as a self-reactive chemical and a short-term (acute) aquatic hazard .

properties

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid
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InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16N4O4
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DSSTOX Substance ID

DTXSID3044629, DTXSID00859752
Record name 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid)
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Record name 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid]
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Azobis(4-cyanovaleric acid)
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Product Name

4,4'-Azobis(4-cyanovaleric acid)

CAS RN

2638-94-0, 1041193-98-9
Record name 4,4-Azobis(4-cyanovaleric acid)
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Record name Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano-
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Record name 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid)
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Record name 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid]
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Record name 4,4'-azobis[4-cyanovaleric] acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,570
Citations
E Tang, C Fu, S Wang, S Dong, F Zhao, D Zhao - Powder technology, 2012 - Elsevier
ZnO/polystyrene (PSt) composite nanoparticles with high grafting efficiency have been prepared by anchoring 4,4′-azobis(4-cyanovaleric acid) (ACVA) onto the surface of ZnO …
Number of citations: 23 www.sciencedirect.com
WS Lyoo, DH Song, WC Lee, SS Han… - Journal of applied …, 2006 - Wiley Online Library
Vinyl acetate (VAc) was solution‐polymerized at 40C and 50C using 4,4′‐azobis(4‐cyanovaleric acid) (ACVA) as an initiator and methanol as a solvent, and effects of polymerization …
Number of citations: 3 onlinelibrary.wiley.com
SH Liu, RL Guo, FH Li, CL Chiang - Journal of Thermal Analysis and …, 2023 - Springer
4,4′-Azobis (4-cyanovaleric acid) (ACVA) is known as a kind of water-soluble azo initiator which was widely used in the radical polymerization process. As same as other azo …
Number of citations: 4 link.springer.com
W Yin, RB Nziengui Raby, Y Li, Z Li, M Sun, Z Huang - Bioengineering, 2023 - mdpi.com
Herein, we designed chitosan–coated Fe 3 O 4 nanocomposites for the control release of drugs by an alternating magnetic field (AMF). The chitosan-coated Fe 3 O 4 nanoparticles (Fe …
Number of citations: 1 www.mdpi.com
L Bao, L Zha - Journal of Macromolecular Science, Part A: Pure …, 2006 - Taylor & Francis

Ammonium persulfate (APS), 2,2′‐azobis(amidinopropane) dihydrochloride (V50) and 4,4′‐azobis(4‐cyanovaleric acid) (ACVA) were utilized to prepare temperature‐sensitive …

Number of citations: 25 www.tandfonline.com
M Toyoshima, K Matsumoto, M Goto… - Journal of Polymer …, 2013 - Wiley Online Library
Polymers having a sugar moiety in the side group have been utilized as artificial matrices for cell adhesion in tissue engineering. In this study, methacrylamide ‐ based polymers having …
Number of citations: 2 onlinelibrary.wiley.com
Y Zhou, Z Zhang, A Postma, G Moad - Polymer Chemistry, 2019 - pubs.rsc.org
4,4′-Azobis(4-cyanopentanoic acid) comprises two diastereoisomers that decompose at different rates in aqueous media [racemic-ACPA: Ea = 132.2 kJ mol−1, A = 4.76 × 1015 s−1, …
Number of citations: 22 pubs.rsc.org
B Yu, AB Lowe, K Ishihara - Biomacromolecules, 2009 - ACS Publications
Reversible addition-fragmentation chain transfer (RAFT) radical polymerization, mediated by 4-cyanopentanoic acid dithiobenzoate and 4,4′-azobis(4-cyanovaleric acid) (V-501) in …
Number of citations: 93 pubs.acs.org
Y Wang, RBN Raby, Y Li, Z Li, M Sun… - Bioengineering, 2023 - search.proquest.com
Herein, we designed chitosan–coated Fe 3 O 4 nanocomposites for the control release of drugs by an alternating magnetic field (AMF). The chitosan-coated Fe 3 O 4 nanoparticles (Fe …
Number of citations: 0 search.proquest.com
L Zha, L Li, L Bao - Journal of applied polymer science, 2007 - Wiley Online Library
Temperature‐sensitive poly(N‐isopropylacry‐lamide) (PNIPAM) microgels with sulfate, amidino, or carboxylic groups on their surfaces, were synthesized by precipitation polymerization …
Number of citations: 26 onlinelibrary.wiley.com

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